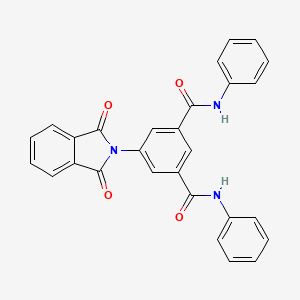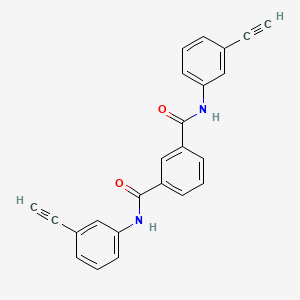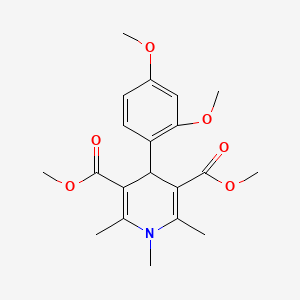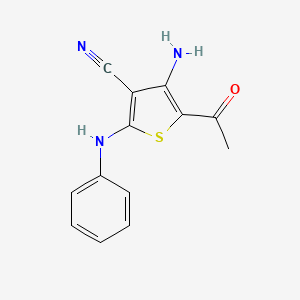![molecular formula C19H19ClN2O3 B3449715 N-[3-chloro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449715.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
N-[3-chloro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound. It belongs to the class of compounds known as aminoalkylindoles and has been extensively studied for its potential therapeutic applications in various fields.
Mécanisme D'action
CP-55940 acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain, mood, appetite, and inflammation. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are widely distributed in the brain and peripheral tissues. Activation of these receptors by CP-55940 leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase, and modulation of ion channels. These signaling pathways ultimately lead to the various effects of CP-55940 on pain, neuroprotection, and cancer treatment.
Biochemical and Physiological Effects:
CP-55940 has various biochemical and physiological effects, including the modulation of pain perception, the reduction of inflammation, the protection of neurons from damage, and the inhibition of cancer cell growth. CP-55940 has been shown to reduce pain in animal models of acute and chronic pain by modulating the activity of various pain receptors and pathways. CP-55940 also has anti-inflammatory effects and can reduce the production of various inflammatory mediators such as cytokines and prostaglandins. In addition, CP-55940 has been shown to protect neurons from damage caused by various insults such as ischemia, oxidative stress, and inflammation. CP-55940 also has anti-tumor effects and can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages for lab experiments, including its potency, selectivity, and stability. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which allows for the modulation of various signaling pathways with high specificity. CP-55940 is also stable and can be stored for long periods without degradation. However, CP-55940 also has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and protocols for handling and administration.
Orientations Futures
CP-55940 has several potential future directions for research, including the development of new analogs and derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases and conditions, and the identification of novel targets and pathways for modulation. CP-55940 also has potential applications in the field of drug discovery and development, as it can serve as a lead compound for the development of new drugs with similar pharmacological properties. Overall, CP-55940 has significant potential for further research and development in various fields.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic properties and can reduce pain in animal models of acute and chronic pain. CP-55940 has also been shown to have neuroprotective effects and can protect neurons from damage caused by various insults such as ischemia, oxidative stress, and inflammation. In addition, CP-55940 has been shown to have anti-tumor effects and can inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-11-14(5-6-16(15)22-8-2-1-3-9-22)21-19(23)13-4-7-17-18(10-13)25-12-24-17/h4-7,10-11H,1-3,8-9,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZNAUHCXYALID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]malononitrile](/img/structure/B3449636.png)

![N-(2,3-dimethylphenyl)-2-(4-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3449645.png)

![1,3-dioxo-N-2-pyridinyl-2-{4-[(2-pyridinylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B3449661.png)


![7-bromo-2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3449677.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449704.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449709.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3449724.png)
![N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3449750.png)